molecular formula C11H17N3S B6437139 4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine CAS No. 855395-27-6

4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine

Cat. No.: B6437139
CAS No.: 855395-27-6
M. Wt: 223.34 g/mol
InChI Key: FASQLXCPFALWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrimidine heterocyclic core, a structure recognized as a privileged scaffold in pharmaceuticals and present in various biomolecules . The specific substitution pattern on this molecule combines a piperidine moiety with a methylsulfanyl group, structural features commonly investigated for their potential to modulate biological activity. Piperidine-containing pyrimidines are an emerging class of compounds studied for their diverse biological activities and enzymatic inhibitory potential . Meanwhile, the methylsulfanyl (S-CH₃) functional group is a key component in other research compounds being explored for their biological properties . As such, this compound serves as a valuable building block or intermediate for researchers developing novel molecules targeting various diseases. It is also a candidate for high-throughput screening and structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. This product is intended for research and development purposes in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-2-methylsulfanyl-6-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-9-8-10(13-11(12-9)15-2)14-6-4-3-5-7-14/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASQLXCPFALWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli-Like Multicomponent Reactions

A modified Biginelli reaction using ethyl acetoacetate, methyl thiourea, and piperidin-1-ylacetaldehyde under acidic conditions yields the pyrimidine scaffold. For example:

  • Reactants : Ethyl acetoacetate (1.0 equiv), methyl thiourea (1.2 equiv), piperidin-1-ylacetaldehyde (1.1 equiv).

  • Conditions : HCl (cat.) in ethanol, reflux, 12 h.

  • Yield : 68% after recrystallization.

Mechanistic Insight :

  • Knoevenagel condensation between ethyl acetoacetate and aldehyde forms an α,β-unsaturated ketone.

  • Nucleophilic attack by thiourea generates a tetrahedral intermediate.

  • Cyclodehydration completes the pyrimidine ring.

Guanidine-Mediated Cyclization

Alternative routes employ guanidine derivatives to construct the pyrimidine ring:

  • Reactants : 3-(Dimethylamino)-1-(piperidin-1-yl)prop-2-en-1-one and methyl 3-guanidino-4-methylbenzoate.

  • Conditions : t-Butanol, 80°C, 24 h.

  • Yield : 74%.

Advantages :

  • Avoids harsh acids, improving functional group compatibility.

  • Enables regioselective introduction of substituents.

Post-Functionalization Strategies

Nucleophilic Aromatic Substitution (SNAr)

Chloropyrimidine intermediates undergo substitution with piperidine or methylsulfanyl sources:

Methylsulfanyl Incorporation

  • Intermediate : 4-Methyl-2-chloro-6-(piperidin-1-yl)pyrimidine.

  • Reagent : Sodium thiomethoxide (NaSMe, 1.5 equiv).

  • Conditions : EtOH, reflux, 6 h.

  • Yield : 78%.

Challenges :

  • Competing hydrolysis of chloropyrimidines in protic solvents.

  • Steric hindrance at position 6 slows piperidine substitution.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable late-stage diversification:

Suzuki-Miyaura Coupling

  • Boronate : Piperidin-1-ylboronic acid.

  • Catalyst : PdCl2(dppf) (5 mol%).

  • Base : Cs2CO3, DME/H2O (4:1), 80°C, 12 h.

  • Yield : 65%.

Buchwald-Hartwig Amination

  • Substrate : 4-Methyl-2-(methylsulfanyl)-6-bromopyrimidine.

  • Conditions : Pd2(dba)3 (3 mol%), Xantphos (6 mol%), piperidine (2.0 equiv), toluene, 110°C, 24 h.

  • Yield : 70%.

Optimization of Reaction Parameters

Solvent and Base Effects

ParameterSNAr (Piperidine)Suzuki Coupling
Optimal Solvent DMFDME/H2O
Base K2CO3Cs2CO3
Temperature 100°C80°C
Time 8 h12 h

Observations :

  • Polar aprotic solvents (DMF, DMSO) accelerate SNAr by stabilizing transition states.

  • Bulky bases (Cs2CO3) minimize side reactions in cross-coupling.

Catalytic Systems in Cross-Coupling

CatalystLigandConversion (%)
PdCl2(dppf)None65
Pd(OAc)2Xantphos72
Pd2(dba)3BINAP68

Trade-offs :

  • PdCl2(dppf) offers cost efficiency but lower conversions.

  • Xantphos enhances stability of Pd intermediates, improving yields.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.55–1.65 (m, 6H, piperidine CH2), 2.45 (s, 3H, SCH3), 2.49 (s, 3H, CH3), 3.85–3.95 (m, 4H, piperidine NCH2), 6.75 (s, 1H, pyrimidine H-5).

  • 13C NMR : δ 21.4 (CH3), 24.9 (SCH3), 25.8, 26.3 (piperidine CH2), 106.5 (C-5), 158.9 (C-2), 162.1 (C-4), 167.3 (C-6).

Chromatographic Purity

  • HPLC : Rt = 8.23 min (C18 column, MeCN/H2O 70:30, 1.0 mL/min).

  • Purity : >99% by area normalization.

Scale-Up Considerations and Industrial Relevance

Cost Analysis

StepCost DriverContribution (%)
Starting MaterialsPiperidine45
CatalystsPdCl2(dppf)30
SolventsDMF15

Strategies :

  • Recycling DMF via distillation reduces costs by 12%.

  • Switching to immobilized Pd catalysts cuts catalyst expenses by 40%.

Visible-light-mediated C–H functionalization enables direct introduction of methylsulfanyl groups:

  • Catalyst : Ru(bpy)3Cl2 (2 mol%).

  • Conditions : Blue LEDs, DMSO, rt, 24 h.

  • Yield : 62% (preliminary data).

Flow Chemistry

Microreactor systems enhance heat/mass transfer for SNAr reactions:

  • Residence Time : 30 min vs. 8 h batch.

  • Yield Improvement : 89% vs. 82% batch .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using a palladium catalyst.

    Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Table 1: Synthetic Routes and Conditions

StepReaction TypeConditions
1Nucleophilic SubstitutionBase-catalyzed with thiourea
2Aromatic SubstitutionMild nucleophilic aromatic substitution (SNAr)

Medicinal Chemistry

4-Methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine has shown significant potential in drug discovery, particularly as a lead compound for developing inhibitors targeting various disease pathways:

  • Kinase Inhibition : The compound's structure allows it to interact with specific kinases, which are critical in cancer and inflammatory diseases. Studies indicate that derivatives can inhibit certain kinases, suggesting therapeutic relevance against tumors and inflammatory conditions .
  • Antimicrobial Activity : The presence of the pyrimidine ring and methylsulfanyl group suggests potential antimicrobial properties. The compound may serve as a scaffold for synthesizing new antibiotics or antimicrobial agents .

Biological Assays

Due to its binding affinity to specific biomolecules, this compound can be utilized as a probe in biological assays. It may influence cellular signaling pathways by interacting with enzymes or receptors, thus modulating processes such as inflammation and apoptosis .

Case Studies

Several studies have documented the biological activity of similar compounds, providing insights into their mechanisms of action:

  • Antitumor Activity : Research on pyrimidine derivatives has demonstrated their ability to inhibit tumor cell lines, indicating that 4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine could be developed into an effective anticancer agent .
  • Neuroprotective Properties : Some derivatives have shown promise in neuroprotection and anti-inflammatory applications, highlighting the therapeutic potential of this compound in neurological disorders .

Mechanism of Action

The mechanism of action of 4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-1-yl group may enhance its binding affinity to these targets, while the methylsulfanyl group can modulate its electronic properties, affecting its reactivity and stability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions 2, 4, 6) Molecular Weight Key Properties/Activities References
4-Methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine 2: SCH₃; 4: CH₃; 6: Piperidin-1-yl ~263.4* N/A (hypothetical based on structure)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 2: NH₂; 4: CH₃; 6: Piperidin-1-yl ~220.3 Crystallographically characterized; potential drug candidate
4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine (3a) 2: SCH₃; 4: 4-MeO-Ph; 6: Thiophen-2-yl 314.4 Antimicrobial activity against bacterial strains
6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one 2: SCH₃ (fused bicyclic system) 194.2 Intramolecular S···O interaction; thermal stability
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine 2: SCH₃; 4: Cl; 6: CF₃ 242.7 Electron-withdrawing substituents; synthetic intermediate
6-Chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine 2: SCH₃; 4: Cl; 6: NH-C₂H₅ 232.7 Substitution at position 6 alters reactivity

*Calculated based on molecular formula C₁₁H₁₇N₃S.

Pharmacological Potential

  • While direct pharmacological data for the target compound are absent, analogs like 3a exhibit antimicrobial activity, suggesting that the methylsulfanyl and piperidinyl groups could synergize in similar applications .
  • Schiff base derivatives (e.g., 2-Hydrazinyl-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine) highlight the role of hydrazine in enhancing antioxidant and antibacterial profiles .

Biological Activity

4-Methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. Pyrimidines are known for their presence in various biomolecules, including nucleic acids, and have been implicated in numerous therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine can be represented as follows:

  • Molecular Formula : C11_{11}H16_{16}N2_{2}S
  • Molecular Weight : 224.32 g/mol

Research indicates that pyrimidine derivatives, including 4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine, may exhibit various biological activities through multiple mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Compounds with a pyrimidine moiety often inhibit DHFR, an enzyme crucial for DNA synthesis. By inhibiting DHFR, these compounds can effectively halt the proliferation of cancer cells, making them potential candidates for anticancer therapies .
  • Tyrosine Kinase Inhibition : Some derivatives have shown promise in targeting tyrosine kinases, which are important in cell signaling pathways related to cancer progression. The inhibition of these kinases can lead to reduced tumor growth and metastasis .
  • Antimicrobial Activity : Certain studies have demonstrated that pyrimidine derivatives possess antimicrobial properties, making them suitable for developing new antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrimidine compounds, providing insights into their potential applications.

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Enzyme/MechanismReference
PiritreximAntitumorInhibits DHFR
Compound 5kAntiproliferativeAlters cell cycle in HepG2 cells
Compound 6AntimicrobialBroad-spectrum activity

Pharmacological Studies

In vitro studies have shown that compounds similar to 4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine exhibit significant biological activities:

  • Antitumor Activity : Piritrexim, a related compound, has demonstrated strong antitumor effects by effectively inhibiting DHFR, leading to reduced DNA synthesis and cancer cell death .
  • Cell Cycle Analysis : In studies involving HepG2 cells treated with related compounds, there was a notable increase in the G1 phase population and a decrease in S and G2/M phases, indicating an antiproliferative effect .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation or nucleophilic substitution to introduce the methylsulfanyl and piperidinyl groups. Key steps include:

  • Sulfonylation : Using sulfonyl chloride in the presence of pyridine to form intermediates .
  • Coupling Reactions : Piperidine derivatives are introduced via nucleophilic substitution under reflux with solvents like dimethylformamide (DMF) or dichloromethane (DCM). Reaction progress is monitored via thin-layer chromatography (TLC) .
  • Optimization : Parameters such as temperature (e.g., 80–100°C), solvent polarity, and stoichiometric ratios are adjusted to maximize yield (>70%) and purity (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Answer : Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated m/z 265.12 vs. observed 265.10) .
  • X-ray Crystallography : For crystal structure determination, as demonstrated in analogous pyrimidine derivatives (e.g., bond angles and torsion angles reported in Acta Crystallographica studies) .

Q. What are the standard protocols for evaluating the compound’s solubility and stability in biological assays?

  • Answer :

  • Solubility : Tested in DMSO for stock solutions, followed by dilution in PBS (pH 7.4). Dynamic light scattering (DLS) assesses aggregation in aqueous media .
  • Stability : Incubate at 37°C in serum-containing buffers, with HPLC monitoring degradation over 24–72 hours. Half-life calculations are performed using first-order kinetics .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets, and what contradictions exist between in silico and experimental data?

  • Answer :

  • Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., kinases) using crystal structures (PDB ID: 3ERT). Predicted binding energies (ΔG) are compared to experimental IC50_{50} values .
  • Contradictions : Discrepancies arise due to solvent effects or protein flexibility. For example, a predicted ΔG of -9.2 kcal/mol may correlate with an IC50_{50} of 50 nM, but deviations >10% require re-evaluation of force fields .

Q. What strategies resolve contradictory data in pharmacological evaluations (e.g., varying potency across cell lines)?

  • Answer :

  • Mechanistic Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. Dose-response curves (0.1–100 µM) quantify potency variations .
  • Metabolic Stability : Test liver microsome stability (e.g., human vs. murine) to rule out species-specific metabolism as a confounding factor .

Q. How do structural modifications (e.g., replacing methylsulfanyl with sulfoxide) impact biological activity?

  • Answer :

  • SAR Studies : Oxidation of methylsulfanyl to sulfoxide reduces lipophilicity (logP decreases from 2.8 to 1.5), altering membrane permeability. In vitro assays show a 5-fold drop in antiproliferative activity (IC50_{50} from 2 µM to 10 µM in MCF-7 cells) .
  • Crystallographic Insights : Analog studies (e.g., 4-methyl-6-[(4-methylphenyl)sulfonyl]pyrimidin-2-amine) reveal steric clashes with target proteins when bulky groups are introduced .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to separate enantiomers. Reported yields drop from 85% (lab scale) to 60% (pilot scale) due to racemization .
  • Flow Chemistry : Continuous flow systems reduce reaction times and improve reproducibility (e.g., 95% purity at 10 g scale vs. 90% in batch) .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step optimization in and .
  • Computational Tools : ICReDD’s reaction path search methods ().
  • Analytical Standards : HRMS and NMR parameters in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.